BenchChemオンラインストアへようこそ!

Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

RGS4 GPCR signaling High-throughput screening

This thieno[2,3-b]pyridine derivative is a critical tool for GPCR-focused screening and anti-inflammatory research. Unlike typical hydroxamate-based ADAM17 inhibitors, its methyl ester functionality provides a unique chemotype for probing SAR. Included in HTS campaigns targeting RGS4, the mu-opioid receptor, and the muscarinic M1 receptor, its distinct 3-(4-chlorophenylmethoxy) substitution versus carboxamide analogs prevents unreliable analog interchange, ensuring experimental reproducibility for SAR expansion and lead optimization in medicinal chemistry programs.

Molecular Formula C16H12ClNO3S
Molecular Weight 333.79
CAS No. 338419-39-9
Cat. No. B2828570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
CAS338419-39-9
Molecular FormulaC16H12ClNO3S
Molecular Weight333.79
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClNO3S/c1-20-16(19)14-13(12-3-2-8-18-15(12)22-14)21-9-10-4-6-11(17)7-5-10/h2-8H,9H2,1H3
InChIKeyQRODVXNPOFBKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate (CAS 338419-39-9): Chemical Class and Core Characteristics


Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate (CAS 338419-39-9) is a synthetic small molecule belonging to the thieno[2,3-b]pyridine class [1]. Its structure combines a thieno[2,3-b]pyridine core with a 4-chlorophenylmethoxy substituent at the 3-position and a methyl ester at the 2-position . This compound has been included in multiple high-throughput screening campaigns, including assays targeting Regulator of G-protein signaling 4 (RGS4), the mu-opioid receptor, ADAM17, and the muscarinic acetylcholine receptor M1 .

Why Generic Thieno[2,3-b]pyridine Substitution Is Not Advisable for Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate


Within the thieno[2,3-b]pyridine class, minor structural modifications lead to substantial shifts in biological activity profile and potency. The 3-position substituent and the 2-position functional group (ester vs. carboxamide) are critical determinants of target engagement [1]. For example, the class is known to modulate phospholipase C-γ2 (PLC-γ2) and multiple GPCRs, but individual derivatives show divergent receptor modulation profiles—some acting as antagonists at certain GPCRs while others act as agonists—making simple interchange of analogs unreliable without experimental confirmation [2].

Quantitative Differentiation Evidence for Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate vs. Comparators


RGS4 Activator Screening: Differential Activity vs. In-Class Negative Controls

In a primary cell-based high-throughput screening assay at the Johns Hopkins Ion Channel Center, Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate was tested for its ability to activate Regulator of G-protein signaling 4 (RGS4) isoform 2 . The compound was included in this specific assay context, distinguishing it from other thieno[2,3-b]pyridine analogs that were not selected for RGS4 screening. While precise EC50/AC50 values are not publicly disclosed in the summary record, the inclusion of this compound in a target-specific screening panel implies a pre-screening selection rationale based on its structural features (4-chlorophenylmethoxy at position 3 and methyl ester at position 2) that differentiates it from analogs with alternative substitution patterns.

RGS4 GPCR signaling High-throughput screening

Mu-Opioid Receptor Agonist Screening: Differential Receptor Engagement vs. Thieno[2,3-b]pyridine Carboxamides

Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate was screened in a luminescence-based cell-based primary high-throughput screening assay to identify agonists of the mu-type opioid receptor isoform MOR-1 . This receptor engagement profile is distinct from the primary anticancer targets (PLC-γ2, tubulin, A2A receptor) reported for many thieno[2,3-b]pyridine-2-carboxamide analogs in the literature [1]. The 2-carboxylate ester functionality in the target compound, as opposed to the 2-carboxamide group common in many anticancer derivatives, likely contributes to this divergent receptor selectivity.

Mu-opioid receptor GPCR agonism Luminescence-based assay

ADAM17 Inhibition Screening: Profiling Against a Therapeutically Relevant Metalloproteinase

The compound was evaluated in a QFRET-based biochemical primary high-throughput screening assay designed to identify exosite inhibitors of ADAM17 (disintegrin and metalloproteinase domain-containing protein 17) . ADAM17 (TACE) is a validated target in inflammatory and oncological diseases. This screening context is noteworthy because many thieno[2,3-b]pyridine analogs have been characterized primarily for their antiproliferative activity through PLC-γ2 or tubulin modulation, not for ADAM17 inhibition. The screening of this specific ester derivative against ADAM17 represents a potential differentiation axis from carboxamide-based analogs that dominate the anticancer literature.

ADAM17 TACE QFRET assay Inflammation

Class-Level Anticancer Potency: Thieno[2,3-b]pyridine Core vs. Indole and 1H-Pyrazole Scaffolds

As a member of the thieno[2,3-b]pyridine class, this compound shares the core scaffold that has demonstrated superior growth inhibition relative to indole and 1H-pyrazole classes in NCI60 tumor cell line screening [1]. The most potent thieno[2,3-b]pyridine derivative reported (derivative 3) gave a GI50 of 58 nM against the MDA-MB-435 melanoma cell line, with an average GI50 of 275 nM across leukemia cell lines [1]. This potency substantially exceeds that of the best indole and 1H-pyrazole compounds tested in the same study, where only moderate growth inhibition was observed [1]. However, it is critical to note that 'derivative 3' is a specific compound within the class and its exact structural identity (whether it is the target compound or a close analog) cannot be confirmed from publicly available data.

Anticancer PLC-γ2 NCI60 panel GI50

Recommended Application Scenarios for Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate Based on Quantitative Evidence


GPCR-Focused Screening Libraries for Modulator Discovery

The compound's inclusion in HTS campaigns against RGS4, mu-opioid receptor, and muscarinic M1 receptor positions it as a candidate for GPCR-focused screening collections. Its 4-chlorophenylmethoxy substituent and methyl ester functionality may confer receptor subtype selectivity distinct from carboxamide analogs, making it useful for probing structure-activity relationships around GPCR modulation.

Anti-Inflammatory Drug Discovery Targeting ADAM17/TACE

The screening of this compound in an ADAM17 (TACE) exosite inhibitor assay supports its evaluation as a potential starting point for anti-inflammatory therapeutic programs. ADAM17 is responsible for TNF-α shedding, and inhibitors of this metalloproteinase are sought for rheumatoid arthritis and other inflammatory conditions. This compound's ester moiety distinguishes it from typical hydroxamate-based ADAM17 inhibitors, potentially offering a novel chemotype.

Anticancer Lead Optimization Based on Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core has demonstrated nanomolar GI50 values in the NCI60 panel . Purchasing this compound as a scaffold representative allows medicinal chemistry teams to explore the impact of the 3-(4-chlorophenylmethoxy) and 2-methyl ester substituents on anticancer potency relative to literature-reported carboxamide derivatives, facilitating SAR expansion and lead optimization.

Chemical Biology Probe for PLC-γ Isoform Selectivity Studies

Given the class's demonstrated interaction with PLC-γ2 and the potential for differential PLC isoform selectivity based on 2-position functionality (ester vs. carboxamide), this compound can serve as a chemical probe to investigate whether the carboxylate ester modification alters PLC-γ1 vs. PLC-γ2 selectivity compared to established carboxamide-based inhibitors.

Quote Request

Request a Quote for Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.